7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide
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Overview
Description
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide is a chemical compound with the molecular formula C10H8ClN4OP and a molecular weight of 266.623 g/mol . This compound is characterized by its unique structure, which includes a diazaphospholo ring fused to a pyrimidine ring, and a chlorine atom at the 7th position .
Preparation Methods
The synthesis of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves several steps. One common synthetic route includes the reaction of 2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination at the 7th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
Scientific Research Applications
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . This interaction is mediated by the unique structural features of the compound, including the diazaphospholo and pyrimidine rings . The pathways involved in its mechanism of action are currently under investigation, with a focus on understanding how it modulates biological processes at the molecular level .
Comparison with Similar Compounds
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide can be compared with other similar compounds, such as:
7-Chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks the 2-oxide group, which may affect its reactivity and biological activity.
2-Phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine: Lacks both the chlorine atom and the 2-oxide group, resulting in different chemical properties and applications.
Properties
CAS No. |
7025-59-4 |
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Molecular Formula |
C10H8ClN4OP |
Molecular Weight |
266.62 g/mol |
IUPAC Name |
7-chloro-2-phenyl-1,3-dihydro-[1,3,2]diazaphospholo[4,5-d]pyrimidine 2-oxide |
InChI |
InChI=1S/C10H8ClN4OP/c11-9-8-10(13-6-12-9)15-17(16,14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) |
InChI Key |
PBGBGSFWLXLRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=O)NC3=C(N2)N=CN=C3Cl |
Origin of Product |
United States |
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